N~1~-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide
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Overview
Description
N~1~-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction.
Substitution with 4-Bromo-2-fluorophenyl and 3-Bromo-1H-1,2,4-triazol-1-YL Groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification Techniques: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or heterocyclic groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Material Science: Its unique structure makes it suitable for developing new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Drug Development:
Medicine
Antiviral Agents: Adamantane derivatives are known for their antiviral properties.
Anticancer Agents: Research may explore its potential as an anticancer agent.
Industry
Polymer Additives: Used as additives in polymer production to enhance properties.
Coatings: Applied in coatings to improve durability and resistance.
Mechanism of Action
The mechanism of action of N1-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Bromo-2-fluorophenyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide
- N~1~-(4-Chloro-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide
Uniqueness
- Structural Features : The presence of both bromo and fluoro groups in the phenyl ring.
- Functional Properties : Unique reactivity and potential applications compared to similar compounds.
Properties
Molecular Formula |
C19H19Br2FN4O |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19Br2FN4O/c20-13-1-2-15(14(22)4-13)24-16(27)18-5-11-3-12(6-18)8-19(7-11,9-18)26-10-23-17(21)25-26/h1-2,4,10-12H,3,5-9H2,(H,24,27) |
InChI Key |
YNFHNVNWXQRKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=C(C=C(C=C5)Br)F |
Origin of Product |
United States |
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